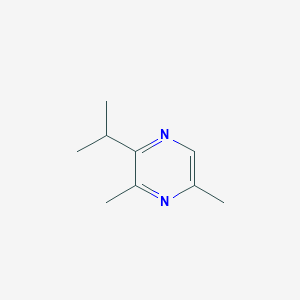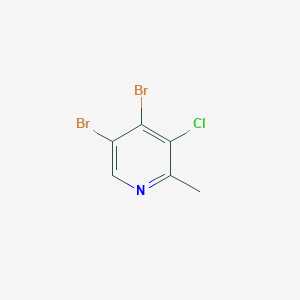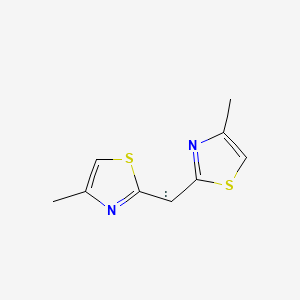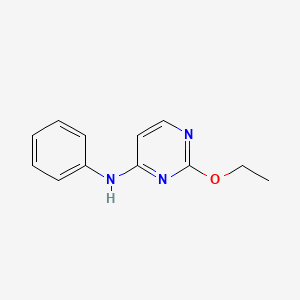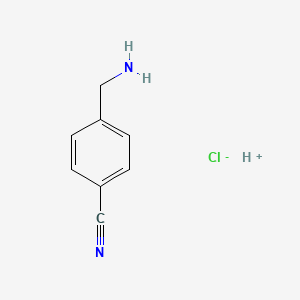
4-(Aminomethyl)benzonitrileHydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8N2·HCl. It is commonly used in various chemical syntheses and has applications in biomedical research. The compound is known for its role in the synthesis of fluorescent-labeled bisbenzamidine and other biochemical tools .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)benzonitrile hydrochloride can be synthesized from 4-cyanobenzylamine. The synthesis involves the reaction of 4-cyanobenzylamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Reactants: 4-cyanobenzylamine and hydrochloric acid
Solvent: Water or methanol
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production of 4-(Aminomethyl)benzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Purification: Crystallization or recrystallization to obtain pure product
Quality Control: Analytical techniques such as HPLC to ensure product purity
Analyse Des Réactions Chimiques
4-(Aminomethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: 4-(Aminomethyl)benzoic acid
Reduction: 4-(Aminomethyl)benzylamine
Substitution: Various substituted benzonitriles
Applications De Recherche Scientifique
4-(Aminomethyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of fluorescent-labeled bisbenzamidine, which is a biochemical tool in various studies.
Biology: Employed in the modification of alginate hydrogels for cell engineering applications.
Medicine: Investigated for its potential use in drug delivery systems and as a biochemical marker.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibit or activate enzymes involved in biochemical pathways.
Modify Cellular Structures: Alter the properties of hydrogels used in cell engineering.
Enhance Fluorescence: Serve as a fluorescent marker in various biological assays.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)benzonitrile hydrochloride can be compared with similar compounds such as:
4-(Methylamino)benzonitrile: Similar structure but with a methyl group instead of an amino group.
4-(Hydroxymethyl)benzonitrile: Contains a hydroxymethyl group instead of an aminomethyl group.
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(Aminomethyl)benzonitrile hydrochloride is unique due to its combination of an aminomethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
4-(aminomethyl)benzonitrile;hydron;chloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H |
Clé InChI |
QREZLLYPLRPULF-UHFFFAOYSA-N |
SMILES canonique |
[H+].C1=CC(=CC=C1CN)C#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
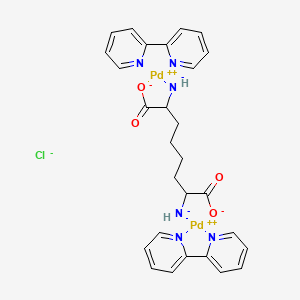
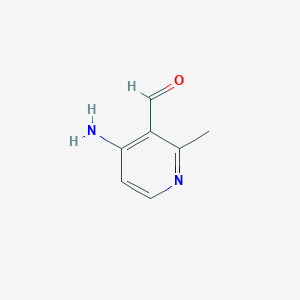




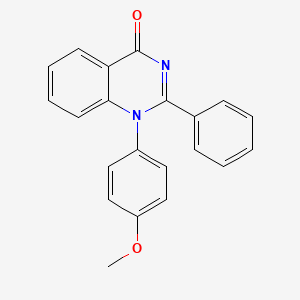
![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
